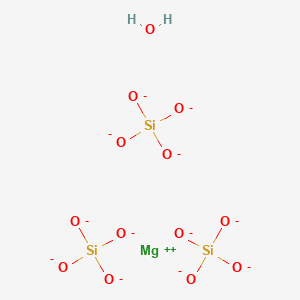
Magnesium;trisilicate;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium trisilicate hydrate is an inorganic compound composed of magnesium oxide and silicon dioxide with varying proportions of water. It is commonly used as an antacid in the treatment of peptic ulcers due to its acid-neutralizing properties . The compound is also utilized in various industrial applications, including as a food additive to absorb fatty acids and extract impurities formed during frying .
Vorbereitungsmethoden
Magnesium trisilicate hydrate can be synthesized through several methods. One common approach involves the reaction of magnesium oxide or magnesium hydroxide with amorphous, reactive silica in the presence of water . The acid-leaching method is also employed to extract and separate high-purity magnesium hydroxide and amorphous silica from natural silicate minerals such as serpentine, peridotite, zeolite, and montmorillonite . These intermediate products are then used to prepare magnesium silicate hydrate, with the curing process at temperatures of 50°C and 80°C influencing the properties of the final product .
Analyse Chemischer Reaktionen
Magnesium trisilicate hydrate undergoes various chemical reactions, including neutralization, precipitation, and adsorption. In the presence of gastric acid, it reacts to form gelatinous silicon dioxide, which coats the gastrointestinal mucosa and protects ulcerated surfaces . The compound also exhibits adsorption behavior, particularly towards organic dyes like methylene blue, where surface charge plays a key role in the adsorption performance . Common reagents used in these reactions include hydrochloric acid and methylene blue, with the major products being silicon dioxide and adsorbed organic compounds .
Wissenschaftliche Forschungsanwendungen
Magnesium trisilicate hydrate has a wide range of scientific research applications. In chemistry, it is used as a high-performance adsorption material for the removal of organic dye pollution . In biology and medicine, it serves as an antacid for the treatment of peptic ulcers and other gastrointestinal conditions . The compound is also utilized in the industrial sector as a food additive to absorb fatty acids and extract impurities during frying . Additionally, it is employed in the preparation of low-carbon cementitious materials, providing a sustainable alternative to traditional cement .
Wirkmechanismus
The mechanism of action of magnesium trisilicate hydrate involves its reaction with gastric acid to form gelatinous silicon dioxide, which coats and protects ulcerated mucosal surfaces . This protective layer helps to neutralize stomach acid and promote healing. The hydrated silicon dioxide formed in the stomach passes into the intestinal tract, where it can be partly absorbed . The compound’s adsorption properties are attributed to its surface charge, which enhances its ability to adsorb organic compounds like methylene blue .
Vergleich Mit ähnlichen Verbindungen
Magnesium trisilicate hydrate is similar to other magnesium silicate compounds, such as magnesium silicate hydrate and magnesium silicate . it is unique in its specific composition and properties, particularly its acid-neutralizing and adsorption capabilities . Other similar compounds include talc (magnesium silicate) and magnesium oxide, which have different applications and properties . Magnesium trisilicate hydrate stands out due to its effectiveness as an antacid and its use in various industrial and research applications .
Eigenschaften
Molekularformel |
H2MgO13Si3-10 |
|---|---|
Molekulargewicht |
318.57 g/mol |
IUPAC-Name |
magnesium;trisilicate;hydrate |
InChI |
InChI=1S/Mg.3O4Si.H2O/c;3*1-5(2,3)4;/h;;;;1H2/q+2;3*-4; |
InChI-Schlüssel |
QYMRGIBGPRCTOH-UHFFFAOYSA-N |
Kanonische SMILES |
O.[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


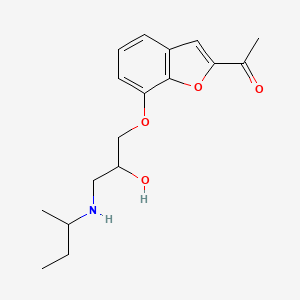
![bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate;hexadec-1-ene;tetradec-1-ene](/img/structure/B13737277.png)
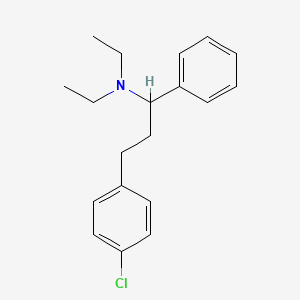



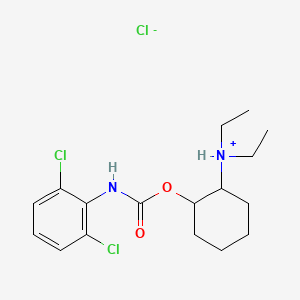
![1-[2-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]oxyethoxy]propan-2-yl 4-hydroxypent-4-enoate;hydrate](/img/structure/B13737302.png)
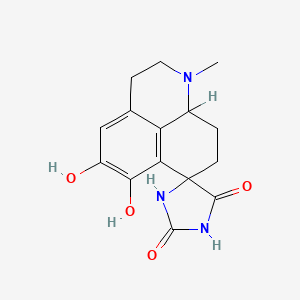
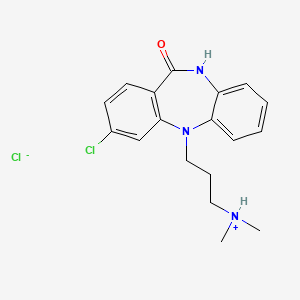
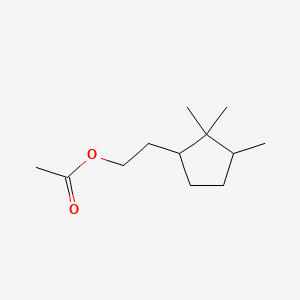
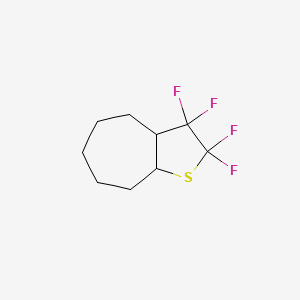
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione](/img/structure/B13737330.png)

